6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Assembly for Antagonist Synthesis
One significant application involves the synthesis of 5-HT7 antagonists, a category of compounds with potential therapeutic applications in neurological disorders. A study described the regioselective assembly of fused pyrazole-azepine heterocycles to synthesize 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, highlighting a scalable synthesis route for clinical candidate selection (Dvorak et al., 2021).
Antimicrobial and Anti-inflammatory Activities
Another research focus is on the compound's antimicrobial and anti-inflammatory potentials. Novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, showing significant antimicrobial and potent anti-inflammatory and analgesic activities comparable to standard drugs (Rajanarendar et al., 2013).
Synthesis and Characterization of Amino-substituted Derivatives
Further, research into amino-substituted benzo[b]pyrimido[5,4-f]azepines provides insights into the synthesis and characterization of these derivatives, demonstrating the versatility of these compounds in creating diverse heterocyclic cores for potential therapeutic use (Quintero et al., 2018).
Synthesis for Antineoplastic Agents
Moreover, the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents highlights the exploration of azepine derivatives for their anticancer properties, although preliminary data did not indicate significant activity (Koebel et al., 1975).
Novel Synthesis Approaches and Cytotoxicity
Additionally, novel synthesis approaches to azepino-fused heterocycles and their cytotoxicity evaluations showcase the ongoing research into expanding the chemical diversity and understanding the biological implications of these compounds (Yempala et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)10-17-8-6-13-14(7-9-17)16-11-15-13/h1-5,11H,6-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAKDZTUKYUQDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1NC=N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.